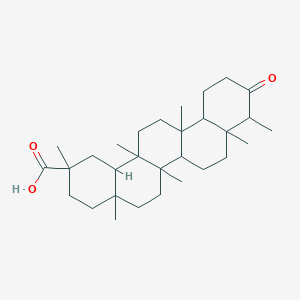
Polpunonic acid
説明
Polpunonic acid is a natural product found in Tripterygium hypoglaucum, Phyllanthus oxyphyllus, and other organisms with data available.
科学的研究の応用
Biological Activities
Polpunonic acid exhibits a range of biological activities that make it a subject of interest in pharmacological research.
- Anti-inflammatory Properties : Studies have indicated that this compound possesses anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various cellular models .
- Antioxidant Activity : The compound demonstrates significant antioxidant properties, contributing to its potential in combating oxidative stress-related diseases .
- Anticancer Effects : Research has highlighted the potential of this compound in cancer therapy. It has been observed to induce apoptosis in cancer cells, particularly through modulation of the p53-dependent apoptotic pathway .
Synthesis Pathways
The biosynthesis of this compound involves complex enzymatic pathways, primarily mediated by cytochrome P450 enzymes.
- Cytochrome P450 Enzymes : Recent studies have identified specific cytochrome P450 enzymes that catalyze the formation of this compound from precursor compounds. For instance, CYP716A53v2 has been implicated in the biosynthetic pathway of this compound derived from celastrol .
- Microbial Synthesis : Advances in metabolic engineering have enabled the heterologous production of this compound using microbial systems. By overexpressing key enzymes involved in the triterpenoid biosynthetic pathway, researchers have successfully synthesized this compound in Escherichia coli and Saccharomyces cerevisiae with improved yields .
Medicinal Chemistry Applications
This compound's unique chemical structure and biological properties make it a valuable candidate for drug development.
- Drug Formulation : The amphiphilic nature of this compound allows it to be used as an excipient in drug formulations, enhancing solubility and bioavailability. Its ability to form micelles can improve the delivery of poorly soluble drugs .
- Therapeutic Agents : Given its anti-inflammatory and anticancer properties, this compound is being investigated as a potential therapeutic agent for conditions such as arthritis and various cancers. The compound's mechanism of action is being studied to better understand its efficacy and safety profiles .
Case Studies
Several case studies illustrate the promising applications of this compound:
- Case Study 1 : A study demonstrated that this compound significantly reduced inflammation markers in an animal model of arthritis. The results indicated its potential as a therapeutic agent for inflammatory diseases .
- Case Study 2 : In vitro studies showed that this compound induced apoptosis in breast cancer cells through activation of the p53 pathway. This suggests its role as a candidate for anticancer drug development .
- Case Study 3 : Research on microbial synthesis highlighted the successful engineering of E. coli to produce this compound at higher yields by optimizing metabolic pathways involving key enzymes like CYP716A53v2 .
Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Anti-inflammatory | Reduces inflammation markers | Significant reduction in cytokines |
| Antioxidant Activity | Protects against oxidative stress | High radical scavenging activity |
| Anticancer Effects | Induces apoptosis in cancer cells | Modulates p53 pathway |
| Drug Formulation | Enhances solubility and bioavailability | Effective excipient for poorly soluble drugs |
| Microbial Synthesis | Engineered production using microbial systems | Improved yields through metabolic engineering |
特性
IUPAC Name |
2,4a,6a,6a,8a,9,14a-heptamethyl-10-oxo-3,4,5,6,6b,7,8,9,11,12,12a,13,14,14b-tetradecahydro-1H-picene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-19-20(31)8-9-21-27(19,4)11-10-22-28(21,5)15-17-30(7)23-18-26(3,24(32)33)13-12-25(23,2)14-16-29(22,30)6/h19,21-23H,8-18H2,1-7H3,(H,32,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWHDGKOSUKYOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















